1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the condensation of 5-methyl-2-thiophenecarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both a cyclohexane ring and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
652171-80-7 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[(5-methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-6-10(18-9)11(15)14-13(12(16)17)7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
MOGHSPWNKQROCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
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